molecular formula C10H16N5NaO12P3 B12063719 Cordycepin 5'-triphosphate sodium salt

Cordycepin 5'-triphosphate sodium salt

Cat. No.: B12063719
M. Wt: 514.17 g/mol
InChI Key: MBTNWZIUBSWCNT-UHFFFAOYSA-N
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Preparation Methods

Cordycepin 5’-triphosphate sodium salt is generally synthesized through chemical methods starting from cordycepin (3’-deoxyadenosine). The synthesis involves a series of reactions to introduce the triphosphate group to the cordycepin molecule . The reaction conditions typically require the use of phosphorylating agents and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Cordycepin 5’-triphosphate sodium salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Cordycepin 5’-triphosphate sodium salt exerts its effects by being incorporated into nucleic acids by poly (A) polymerase. Since it lacks a 3’-hydroxyl group, it terminates chain elongation during RNA synthesis . This inhibition of RNA synthesis leads to the suppression of cell growth and viral replication. The compound also activates AMP-activated protein kinase, which plays a role in various metabolic pathways .

Comparison with Similar Compounds

Cordycepin 5’-triphosphate sodium salt is unique due to its lack of a 3’-hydroxyl group, which makes it an effective chain terminator in nucleic acid synthesis. Similar compounds include:

Cordycepin 5’-triphosphate sodium salt stands out due to its specific inhibitory effects on RNA synthesis and its potential antiviral properties .

Properties

Molecular Formula

C10H16N5NaO12P3

Molecular Weight

514.17 g/mol

InChI

InChI=1S/C10H16N5O12P3.Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);

InChI Key

MBTNWZIUBSWCNT-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na]

Origin of Product

United States

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